4-(2-(Hydroxy(oxido)amino)anilino)-2-propyl-1,2lambda(5),3-benzotriazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(Hydroxy(oxido)amino)anilino)-2-propyl-1,2lambda(5),3-benzotriazine is a complex organic compound belonging to the benzotriazine family. This compound is characterized by its unique structure, which includes a hydroxy(oxido)amino group attached to an anilino moiety, and a propyl group attached to the benzotriazine ring. The compound’s structure imparts it with unique chemical and physical properties, making it of significant interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Hydroxy(oxido)amino)anilino)-2-propyl-1,2lambda(5),3-benzotriazine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-aminophenol with 4-amino benzaldehyde in ethanol, followed by a series of reactions including reflux with acetic acid, and further reactions with HCl, NaNO2, and NaN3 . The final step involves the reaction with aromatic nitriles in isopropanol and ZnBr2 to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave irradiation and one-pot multicomponent reactions can further enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(Hydroxy(oxido)amino)anilino)-2-propyl-1,2lambda(5),3-benzotriazine undergoes various types of chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Substitution: The benzotriazine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy(oxido)amino group can yield nitroso derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(2-(Hydroxy(oxido)amino)anilino)-2-propyl-1,2lambda(5),3-benzotriazine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(2-(Hydroxy(oxido)amino)anilino)-2-propyl-1,2lambda(5),3-benzotriazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA and proteins, leading to various biological effects . The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole-4-carboxylate Schiff bases: Known for their antimicrobial and antifungal properties.
Benzoxazoles: Widely used in medicinal chemistry for their broad range of biological activities.
Benzothiazoles: Known for their anti-tubercular activity and various synthetic applications.
Uniqueness
4-(2-(Hydroxy(oxido)amino)anilino)-2-propyl-1,2lambda(5),3-benzotriazine is unique due to its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
29365-98-8 |
---|---|
Molekularformel |
C16H16N5O2+ |
Molekulargewicht |
310.33 g/mol |
IUPAC-Name |
N-(2-nitrophenyl)-2-propyl-1,2,3-benzotriazin-2-ium-4-amine |
InChI |
InChI=1S/C16H16N5O2/c1-2-11-20-18-13-8-4-3-7-12(13)16(19-20)17-14-9-5-6-10-15(14)21(22)23/h3-10H,2,11H2,1H3,(H,17,18,19)/q+1 |
InChI-Schlüssel |
OYLRTZFYBZAFLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[N+]1=NC2=CC=CC=C2C(=N1)NC3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.